2-(2-Methylallyl)piperidin-3-one hydrochloride
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Overview
Description
2-(2-Methylallyl)piperidin-3-one hydrochloride is a chemical compound belonging to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design . This compound features a piperidine ring substituted with a 2-methylallyl group and a ketone functional group at the 3-position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylallyl)piperidin-3-one hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Substitution with 2-Methylallyl Group:
Formation of the Ketone Functional Group: The ketone group at the 3-position can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield . The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylallyl)piperidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
2-(2-Methylallyl)piperidin-3-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methylallyl)piperidin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Piperidin-3-yl (2-thienyl)methanone hydrochloride
- 5-Phenyl-N-piperidine ethanone-4,5-dihydropyrazole
Uniqueness
2-(2-Methylallyl)piperidin-3-one hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a 2-methylallyl group and a ketone functional group at the 3-position makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C9H16ClNO |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-(2-methylprop-2-enyl)piperidin-3-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-7(2)6-8-9(11)4-3-5-10-8;/h8,10H,1,3-6H2,2H3;1H |
InChI Key |
VEJOGLUUIVKZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1C(=O)CCCN1.Cl |
Origin of Product |
United States |
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